

Cross-Referencing Spectral Data of *N*-(2-cyclohexen-1-yl)acetamide: A Comparative Guide

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Compound of Interest

Compound Name: *N*-(2-cyclohexen-1-yl)acetamide

Cat. No.: B8526398

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Executive Summary & Core Directive

In drug development, the distinction between an allylic amide (like

N-(2-cyclohexen-1-yl)acetamide) and its saturated analog (

N-cyclohexylacetamide) is critical. A common error in automated library synthesis is the inadvertent reduction of the alkene or misidentification of regioisomers (e.g., enamide vs. allylic amide).

This guide does not merely list databases; it establishes a self-validating workflow to verify the identity of

N-(2-cyclohexen-1-yl)acetamide (CAS: 886-86-2 / 53498-34-3 analog) using a triangulation method between experimental data, spectral databases, and chemometric prediction.

The Molecule: Structural Causality in Spectroscopy

Before querying databases, one must define the diagnostic spectral markers dictated by the compound's structure.

- Compound:
 - (2-cyclohexen-1-yl)acetamide^[1]
- Core Feature: Allylic Amide System (
 -).
- Critical Differentiator: The double bond at C2-C3 relative to the amide at C1.

Diagnostic Spectral Markers (The "Fingerprint")

Spectroscopy	Feature	Expected Signal	Causality (Why?)
H NMR	Vinylic Protons	5.6–5.9 ppm (m, 2H)	Diagnostic of the cyclohexene ring; absent in saturated analog.
H NMR	Allylic Methine	4.4–4.6 ppm (m, 1H)	Deshielded by both the nitrogen and the adjacent -system.
C NMR	Alkene Carbons	125–130 ppm	Two distinct signals confirming unsaturation.
IR	Amide I & II	1640 cm (C=O), 1540 cm (N-H)	Standard secondary amide stretch.
IR	C=C Stretch	~3020 cm (w)	Weak alkene C-H stretch, often obscured but critical.

Database Performance Comparison

Not all databases are equal for specific allylic amides. The following analysis compares the three primary repositories for cross-referencing this specific compound class.

Table 1: Spectral Database Utility Matrix

Database	Source	Coverage of Allylic Amides	Data Quality	Best Use Case
SDBS	AIST (Japan)	High	Excellent (Experimental)	Primary Reference. Best for overlaying H NMR and IR to check fingerprint regions.
NIST WebBook	NIST (USA)	Medium	High (Evaluated)	Mass Spec (EI). Essential for verifying fragmentation patterns (e.g., retro-Diels-Alder).
PubChem	NIH (USA)	Broad	Variable (Aggregated)	Literature Linkage. Use to find synthesis papers (e.g., Ritter reaction variants) when direct spectra are missing.

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Expert Insight: SDBS is the "Gold Standard" for organic assignments because they curate full spectral sets (NMR, IR, MS) for the same sample, eliminating batch-to-batch variation errors found in aggregated databases like ChemSpider.

Protocol: The Triangulation Workflow

This protocol ensures high confidence in identification even if the exact spectrum is not explicitly indexed in a database.

Phase 1: Acquisition (The "Negative Control" Method)

Objective: Acquire spectra of the sample and, if possible, the saturated analog (

-cyclohexylacetamide) to serve as a negative control.

- Solvent Selection: Use CDCl₃

for standard archiving. Use DMSO-

only if solubility is poor, but be aware that amide N-H shifts will move significantly (

5.5

7.8 ppm).

- Pulse Sequence: For

C, ensure a sufficient relaxation delay (

) to integrate carbonyls and quaternary carbons accurately.

Phase 2: Database Cross-Referencing

Objective: Confirm the "Skeleton" and the "Functionality."

- Search SDBS for "N-cyclohexylacetamide" (SDBS No. 2788).
- Overlay: Compare your experimental spectrum with the SDBS record of the saturated analog.
- Subtraction Logic:
 - Match: Acetyl methyl (1.95), Amide NH, and high-field cyclohexyl methylenes (1.0–1.8).
 - Mismatch (Target): The experimental spectrum MUST show the loss of 2 protons in the aliphatic region and the appearance of the alkene multiplet at 5.7.

Phase 3: Mass Spectrometry Validation

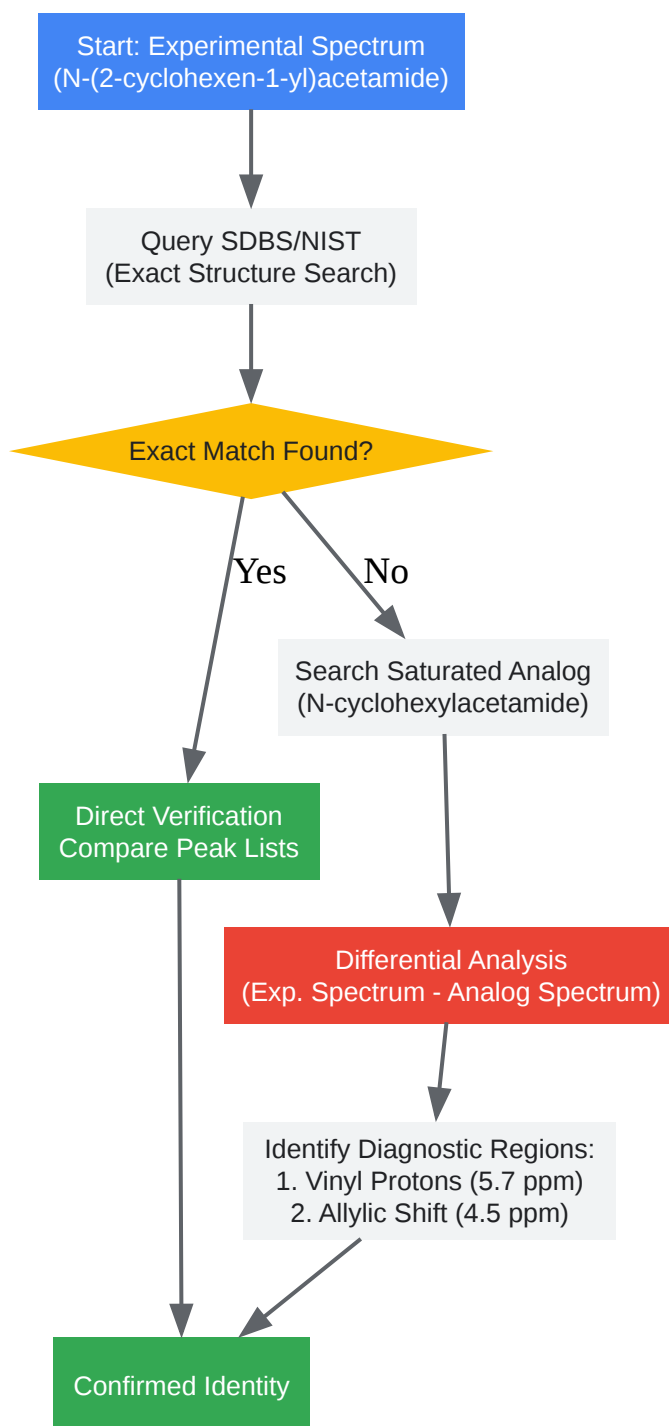
Objective: Confirm the molecular ion and fragmentation.

- Target Ion:
139 ().
- Key Fragment: Loss of acetamide group or Retro-Diels-Alder (RDA) fragmentation of the cyclohexene ring.
- NIST Check: Search for "3-acetamidocyclohexene" or similar isomers to verify if the RDA fragment (54, butadiene) is present.

Visualization of Workflows

Diagram 1: Spectral Cross-Referencing Logic Flow

This diagram illustrates the decision-making process when exact database matches are unavailable.

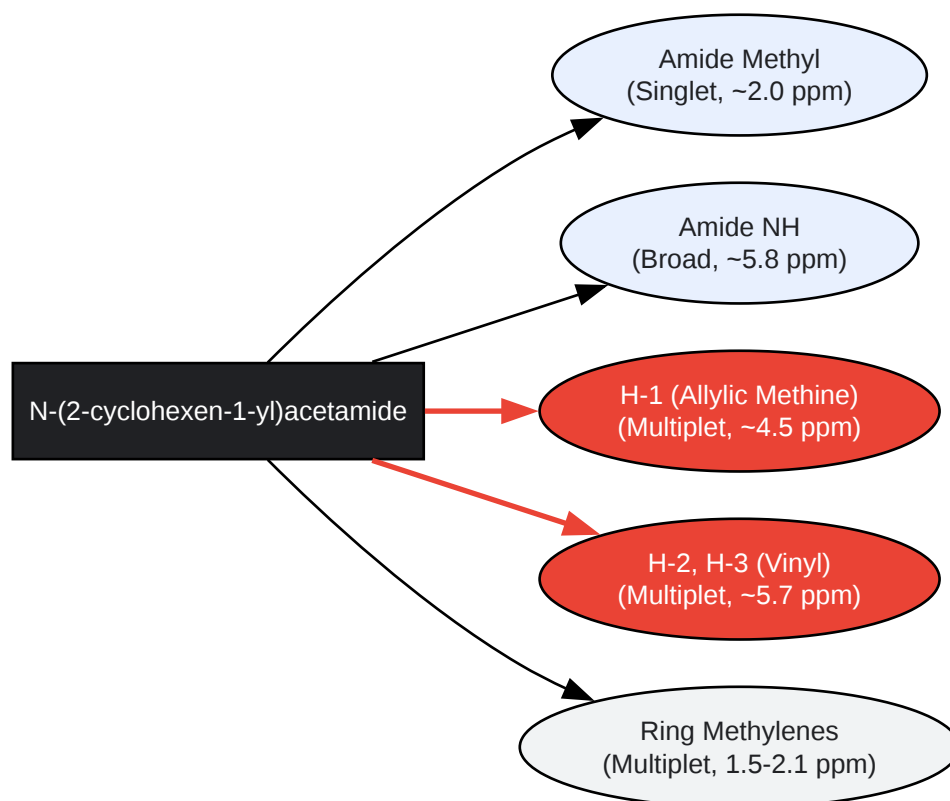


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Caption: Logical workflow for validating spectral identity using differential analysis against database standards.

Diagram 2: Diagnostic NMR Assignment

A visual representation of the chemical shift causality.



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Caption: Key proton assignments. Red nodes indicate the critical diagnostic shifts distinguishing the target from its saturated impurities.

References

- National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [2] Retrieved March 2, 2026, from [[Link](#)]
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